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Compound of Interest

Compound Name: Diazodiphenylmethane

Cat. No.: B031153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for diazodiphenylmethane. Due to the limited direct experimental determination of some of its
thermochemical properties, this document combines reported experimental data, information
on related compounds, and insights from computational chemistry to offer a thorough profile.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for
diazodiphenylmethane. It is important to note that direct experimental values for the standard
enthalpy of formation and specific bond dissociation energies are not readily available in the
literature. Therefore, this guide includes data on its decomposition and information derived from
computational studies and related compounds.

Thermochemical

ST Value Method Notes
Molar Mass 194.237 g-mol-1 - [1]
Melting Point 30 °C (303 K) - [1]
Appearance Red-black solid - [1]

Table 1: Physical Properties of Diazodiphenylmethane
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Decomposition
Value Method Notes

Parameter
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intermediate in the

Decomposition ) decomposition of 3,3-

2179 °C Thermal Analysis )
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nitropyrazoline.[2]
This is an average
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Average Enthalpy of )

. diazo compounds and

Decomposition (for ) )

] ] ) ] provides an estimate

diazo compounds Differential Scanning o

) -102 kJ-mol-* ) for the exothermicity
without other Calorimetry (DSC)

: . of the decomposition
energetic functional

groups)

of

diazodiphenylmethane

(3]

Table 2: Decomposition Data for Diazodiphenylmethane and Related Compounds

Experimental Protocols

Detailed experimental protocols for determining the thermochemical properties of energetic
materials like diazodiphenylmethane are crucial for safety and accuracy. Below are
methodologies cited in the literature for analyzing diazo compounds.

Differential Scanning Calorimetry (DSC) for Enthalpy of
Decomposition
Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal

stability and enthalpy of decomposition of diazo compounds.[4]

Objective: To measure the heat flow associated with the thermal decomposition of a substance
as a function of temperature.
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Methodology:

Sample Preparation: A small, precisely weighed sample of the diazo compound (typically 1-5
mg) is placed into a high-pressure crucible. The use of high-pressure crucibles is critical to
contain any gaseous products, such as nitrogen gas (Nz), which would otherwise lead to
erroneous endothermic peaks.

Instrumentation: A differential scanning calorimeter is used, with an empty, sealed crucible
serving as a reference.

Experimental Conditions: The sample and reference crucibles are heated at a constant rate,
for example, 5 °C min—1. The instrument monitors and records the differential heat flow
between the sample and the reference.

Data Analysis: The resulting DSC curve shows exothermic peaks corresponding to
decomposition. The onset temperature of decomposition is determined from the initial
deviation from the baseline. The area under the exothermic peak is integrated to calculate
the enthalpy of decomposition (AHD).

Sample Preparation DSC Analysis Data Processing
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Caption: Workflow for Determining Enthalpy of Decomposition using DSC.

Signaling Pathways and Logical Relationships

The thermal decomposition of diazodiphenylmethane is a critical process to understand its
reactivity and potential hazards. The primary pathway involves the extrusion of nitrogen gas to
form a highly reactive carbene intermediate.
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Caption: Thermal Decomposition Pathway of Diazodiphenylmethane.

Computational Chemistry in Thermochemical Data
Determination

In the absence of experimental data, computational chemistry, particularly Density Functional
Theory (DFT), serves as a powerful tool for predicting thermochemical properties of molecules
like diazodiphenylmethane.

Methodology Overview:
o Model Building: A 3D model of the diazodiphenylmethane molecule is constructed.

o Geometry Optimization: The molecular geometry is optimized to find the lowest energy
conformation using a selected level of theory (e.g., a functional like B3LYP or M06-2X) and a
basis set (e.g., 6-31G(d)).[5]
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» Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized
structure is a true minimum on the potential energy surface and to obtain zero-point
vibrational energies (ZPVE) and thermal corrections.

o Energy Calculation: Single-point energy calculations are performed at a higher level of
theory or with a larger basis set for greater accuracy.

o Thermochemical Data Calculation: The standard enthalpy of formation can be calculated
using atomization or isodesmic reaction schemes. Bond dissociation energies (BDES) are
calculated as the enthalpy difference between the reactant and the resulting radicals from
homolytic bond cleavage.
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Caption: General Workflow for Computational Thermochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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